2,6-Difluoro-4-propylphenol
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Overview
Description
2,6-Difluoro-4-propylphenol is an organic compound with the molecular formula C9H10F2O It is a derivative of phenol, where two hydrogen atoms in the benzene ring are replaced by fluorine atoms at positions 2 and 6, and a propyl group is attached at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-propylphenol can be achieved through several methods. One common approach involves the fluorination of 4-propylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to a solution of 4-propylphenol in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinone.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2,6-difluoro-4-propylquinone.
Reduction: Formation of 2,6-difluoro-4-propylhydroquinone.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-propylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-propylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,6-Difluorophenol: Lacks the propyl group, leading to different chemical and biological properties.
4-Propylphenol: Lacks the fluorine atoms, resulting in lower reactivity and different applications.
2,6-Dichloro-4-propylphenol: Chlorine atoms instead of fluorine, leading to different reactivity and potential toxicity.
Uniqueness: 2,6-Difluoro-4-propylphenol is unique due to the combination of fluorine atoms and a propyl group, which imparts distinct chemical properties and potential applications. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
2,6-difluoro-4-propylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQZCTDZLUKETN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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